molecular formula C9H7NOS B8766644 1-(Thieno[3,2-c]pyridin-2-yl)ethanone

1-(Thieno[3,2-c]pyridin-2-yl)ethanone

Cat. No.: B8766644
M. Wt: 177.22 g/mol
InChI Key: DBEXVMFCZIRMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thieno[3,2-c]pyridin-2-yl)ethanone (CAS 1368369-97-4) is a high-purity heterocyclic organic compound with the molecular formula C9H7NOS and a molecular weight of 177.22 g/mol. This ketone-functionalized thienopyridine serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Thienopyridine derivatives are recognized as privileged scaffolds in pharmaceutical development due to their diverse biological activities. Scientific literature indicates that thienopyridine-based compounds are frequently explored as key components in developing novel therapeutic agents. For instance, structurally similar thieno[2,3-b]pyridine derivatives have demonstrated potent antimicrobial activity against pathogens like S. aureus and E. coli . Furthermore, thienopyridine cores are investigated as potent and selective negative allosteric modulators (NAMs) for targets such as the metabotropic glutamate receptor subtype 5 (mGlu5), which is relevant for central nervous system disorders . Other research areas include their use as kinase inhibitors in oncology research and as potassium channel inhibitors, highlighting their versatility . This product is provided For Research Use Only. It is intended for laboratory research and industrial applications such as chemical synthesis and is not for medicinal, edible, or human use. All researchers purchasing this material should possess the professional qualifications and appropriate facilities for handling chemical substances.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

1-thieno[3,2-c]pyridin-2-ylethanone

InChI

InChI=1S/C9H7NOS/c1-6(11)9-4-7-5-10-3-2-8(7)12-9/h2-5H,1H3

InChI Key

DBEXVMFCZIRMFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(S1)C=CN=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Thieno 3,2 C Pyridin 2 Yl Ethanone and Its Structural Analogues

Strategies for Constructing the Thieno[3,2-c]pyridine (B143518) Core

The formation of the fused thieno[3,2-c]pyridine scaffold is a critical step that leverages various modern organic synthesis techniques. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Key approaches include building the pyridine (B92270) ring onto a pre-existing thiophene (B33073) or, conversely, forming the thiophene ring from a pyridine precursor.

Cyclization Reactions and Ring Annulation Pathways to Form the Fused System

The construction of the thieno[3,2-c]pyridine system is achieved through several elegant cyclization and ring annulation strategies. These methods focus on efficiently forming the fused bicyclic structure from acyclic or monocyclic precursors.

One prominent pathway involves the acid-catalyzed cyclization of N-(3-thienyl)methyl-N-[2,2-dialkoxy]ethyl-para-toluene sulfonamides. google.com In this process, a strong mineral acid like hydrochloric acid is used in an inert organic solvent, such as ethanol (B145695) or dioxane, at elevated temperatures to induce ring closure and form the thieno[3,2-c]pyridine core. google.com This intramolecular cyclization is a robust method for creating the fused pyridine portion of the molecule.

Another powerful strategy is the domino reaction of aminopropenoyl cyclopropanes, initiated by Lawesson's reagent. thieme-connect.comresearchgate.net This reaction proceeds through a proposed mechanism involving regioselective thionation, followed by ring enlargement and an intramolecular aza-cyclization sequence to yield 2,3-dihydrothieno[3,2-c]pyridinones. researchgate.net Subsequent oxidation, often with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), leads to the fully aromatized thieno[3,2-c]pyridinone system. thieme-connect.com This approach provides facile access to the core structure from readily available starting materials. thieme-connect.com

Annulation reactions, where a new ring is formed on an existing one, are also central to synthesizing this scaffold. nih.gov These can involve building the pyridine ring onto a functionalized thiophene derivative. For instance, the thermal isomerization and cyclization of 2-(2-isocyanatovinyl)thiophenes represents a key step in forming the pyridine ring to yield the thieno[3,2-c]pyridine framework. thieme-connect.com

Synthetic PathwayKey Precursor TypeKey Reagents/ConditionsResulting Core StructureReference
Intramolecular Acid-Catalyzed CyclizationN-(3-thienyl)methyl-N-[2,2-dialkoxy]ethyl-p-toluenesulfonamideStrong mineral acid (e.g., HCl), inert solvent (e.g., ethanol), 50°C to boilingThieno[3,2-c]pyridine google.com
Domino Reaction / AnnulationAminopropenoyl cyclopropane1. Lawesson's reagent; 2. DDQ (for aromatization)Thieno[3,2-c]pyridinone thieme-connect.comresearchgate.net
Thermal Isomerization/Cyclization2-(2-isocyanatovinyl)thiopheneThermal conditionsThieno[3,2-c]pyridine derivative thieme-connect.com

One-Pot and Stepwise Synthesis Approaches for Thieno[3,2-c]pyridinones and Related Derivatives

Both one-pot and stepwise procedures have been developed for the synthesis of thieno[3,2-c]pyridinones, which are valuable structural analogues and potential precursors to the target compound.

A notable one-pot synthesis involves the reaction of aminopropenoyl cyclopropanes with Lawesson's reagent, followed by treatment with an oxidizing agent like DDQ in the same reaction vessel. thieme-connect.comresearchgate.net This efficient process avoids the isolation of intermediates and provides direct access to substituted thieno[3,2-c]pyridin-4(5H)-ones in moderate to good yields. researchgate.net Similarly, a one-pot condensation-cyclization of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles with methyl mercaptoacetate (B1236969) and hydrazine (B178648) hydrate (B1144303) has been delineated to afford methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates in excellent yields. researchgate.net

Stepwise syntheses offer greater control and allow for the isolation and characterization of intermediates. In one such approach, functionalized thieno[3,2-c]pyran-4-ones were first isolated and then subsequently treated with hydrazine hydrate to yield the desired thieno[3,2-c]pyridin-4-ones. researchgate.net This stepwise method provides an alternative route to the same final products achieved in the one-pot synthesis, confirming the reaction pathway. researchgate.netrsc.org

ApproachStarting MaterialsKey FeaturesProductReference
One-PotAminopropenoyl cyclopropanesDomino reaction initiated by Lawesson's reagent, followed by in-situ oxidation with DDQ.Substituted thieno[3,2-c]pyridin-4(5H)-ones thieme-connect.comresearchgate.net
One-Pot6-Aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles, methyl mercaptoacetate, hydrazine hydrateCondensation-cyclization reaction in a single vessel.Methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates researchgate.net
Stepwise(Same as above)Isolation of an intermediate thieno[3,2-c]pyran-4-one, which is then reacted with hydrazine hydrate.Methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates researchgate.netrsc.org

Utilization of Thiophene Precursors and Nitrogen Sources in Thienopyridine Formation

The synthesis of the thieno[3,2-c]pyridine core relies on the strategic selection of thiophene precursors and a suitable nitrogen source to construct the pyridine ring.

Commonly used thiophene precursors include 3-substituted thiophenes such as 3-thienaldehyde or 3-bromomethyl-thiophene. google.com For example, 3-thienaldehyde can be reacted with an aminoacetal to form a Schiff base, which is then reduced and protected before the final cyclization step to form the pyridine ring. google.com This multi-step sequence effectively uses the thiophene aldehyde as the foundational block.

The nitrogen atom for the pyridine ring is typically introduced via a primary amine. In the aforementioned synthesis starting from 3-thienaldehyde, a compound of the formula NH₂–CH₂–CH(OR)₂ (an aminoacetal) serves as the nitrogen source and provides the two-carbon unit required to complete the six-membered pyridine ring upon cyclization. google.com In other syntheses, such as those leading to aminopyridinone derivatives, hydrazine hydrate (H₂N-NH₂) is employed as the nitrogen source, which reacts with a pyranone intermediate to form the N-amino pyridinone ring. researchgate.net

Thiophene PrecursorNitrogen SourceSynthetic StrategyReference
3-ThienaldehydeNH₂–CH₂–CH(OR)₂ (Aminoacetal)Formation of Schiff base, reduction, protection, and acid-catalyzed cyclization. google.com
3-Bromomethyl-thiopheneN-(2,2-dimethoxy)-ethyl-para-toluene sulfonamideAlkylation followed by acid-catalyzed cyclization. google.com
(Formed in-situ from methyl mercaptoacetate)Hydrazine hydrateReaction with a pyranone intermediate to form a pyridinone ring. researchgate.net

Selective Introduction of the Ethanone (B97240) Group at the 2-Position

Once the thieno[3,2-c]pyridine core is assembled, the next critical challenge is the regioselective introduction of the ethanone (acetyl) group at the 2-position, which resides on the electron-rich thiophene ring.

Acylation Reactions and Mechanistic Considerations for Acetyl Group Incorporation

The introduction of an acetyl group onto a heterocyclic system is typically achieved via acylation reactions. However, for pyridine-containing systems like thieno[3,2-c]pyridine, standard Friedel-Crafts acylation is often ineffective. youtube.com The pyridine nitrogen is basic and reacts with Lewis acid catalysts, leading to the formation of a positively charged pyridinium (B92312) salt. This deactivates the entire ring system towards further electrophilic attack. youtube.com

To overcome this, alternative strategies are required. One approach involves the use of organometallic reagents. For instance, a reaction of methyllithium (B1224462) with a related 3-cyano-2-(methylthio)pyridine system has been shown to successfully introduce a 3-acetyl group. researchgate.net This suggests that metalation of the thieno[3,2-c]pyridine ring followed by quenching with an acetylating agent (e.g., acetyl chloride or N,N-dimethylacetamide) could be a viable pathway.

Another strategy involves the addition of acyl radicals. youtube.com Acyl radicals are nucleophilic and tend to add to electron-deficient rings like pyridinium salts, which can be formed under acidic reaction conditions. An oxidant is then required for the final aromatization step to yield the pyridyl ketone. youtube.com

Regioselective Functionalization Techniques for the 2-Position of Thieno[3,2-c]pyridine

Achieving regioselectivity, ensuring the acetyl group attaches specifically at the C-2 position, is paramount. The 2-position of the thieno[3,2-c]pyridine is on the thiophene moiety. In general, thiophene is more susceptible to electrophilic substitution than pyridine, and substitution occurs preferentially at the C-2 position due to better stabilization of the cationic intermediate.

However, to ensure high selectivity and avoid side reactions, directed functionalization techniques are often employed. Lithiation followed by acylation is a powerful tool for regioselective C-H functionalization. The nature of the N-substituent on a heterocyclic ring can significantly influence the site of metalation. rsc.org For the unsubstituted thieno[3,2-c]pyridine, lithiation would likely be directed by the sulfur atom, favoring deprotonation at the adjacent C-2 position. Subsequent reaction with an electrophilic acetyl source would then install the ethanone group at the desired location. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is a common method for such regioselective metalations, which can then be followed by treatment with an acylating agent to furnish the target ketone. youtube.com

Derivatization of 1-(Thieno[3,2-c]pyridin-2-yl)ethanone for Analogues Synthesis

The acetyl group at the 2-position of the thieno[3,2-c]pyridine core serves as a versatile handle for a variety of chemical transformations. Its electrophilic carbonyl carbon and the acidic α-protons allow for a wide range of derivatization reactions, paving the way for the synthesis of a library of analogues with modified properties. These modifications can be broadly categorized into those that introduce substituents on the heterocyclic core and those that elaborate the acetyl group itself.

Multi-Component Reactions and Coupling Strategies for Substituted Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. mdpi.com While a direct multi-component synthesis of this compound is not prominently reported, the construction of the core thienopyridine scaffold can be achieved through MCRs, which can then be followed by acylation. The Gewald reaction, a well-known MCR, provides a powerful tool for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgnih.govumich.edu These 2-aminothiophenes can serve as key intermediates for the subsequent construction of the fused pyridine ring, leading to the thieno[3,2-c]pyridine system. For instance, a one-pot synthesis of substituted thieno[2,3-b]pyridines has been reported through the reaction of aromatic aldehydes, acetophenones, and cyanothioacetamide. researchgate.net A similar strategy, with appropriate precursors, could potentially be adapted for the synthesis of the thieno[3,2-c]pyridine isomer.

Once the this compound core is in hand, modern cross-coupling reactions provide a powerful avenue for the introduction of a wide array of substituents onto the heterocyclic framework. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are particularly valuable in this context. masterorganicchemistry.comnih.gov For these reactions to be employed, a halogenated derivative of this compound is required. The regioselective introduction of a halogen, typically bromine or iodine, onto the thienopyridine core would be the initial step. Subsequent Suzuki-Miyaura coupling with a variety of boronic acids or esters would allow for the introduction of aryl, heteroaryl, or alkyl groups. nih.gov Similarly, the Heck reaction could be utilized to introduce alkenyl substituents. masterorganicchemistry.com The choice of catalyst, ligand, and reaction conditions would be crucial to ensure high yields and selectivity.

Coupling Reaction Reactants Catalyst/Reagents Potential Product Reference
Suzuki-MiyauraHalogenated this compound, Arylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Aryl-substituted this compound nih.gov
HeckHalogenated this compound, AlkenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Alkenyl-substituted this compound masterorganicchemistry.com

These coupling strategies offer a modular approach to a diverse library of analogues, where the nature of the introduced substituent can be systematically varied to probe structure-activity relationships.

Stereochemical Control and Diastereoselective Approaches in Acetyl Thienopyridine Synthesis

The introduction of stereocenters into the analogues of this compound can significantly impact their biological activity. The acetyl group provides a key entry point for establishing stereochemistry, either through diastereoselective reactions or asymmetric synthesis.

Another important approach involves the asymmetric reduction of the ketone functionality to a chiral secondary alcohol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation or transfer hydrogenation. researchgate.netrsc.org A variety of catalysts, often based on ruthenium, rhodium, or iron complexes with chiral ligands, have been developed for the highly enantioselective reduction of ketones. researchgate.netrsc.org The application of such catalysts to this compound would be expected to yield the corresponding chiral 1-(thieno[3,2-c]pyridin-2-yl)ethanol with high enantiomeric excess.

Stereoselective Reaction Reactants Key Principle/Catalyst Potential Product Reference
Diastereoselective Aldol (B89426) ReactionThis compound, Chiral AldehydeZimmerman-Traxler model, Metal enolateDiastereomerically enriched β-hydroxy ketone harvard.edu
Asymmetric ReductionThis compoundChiral catalyst (e.g., Ru-BINAP), H₂ or H-donorEnantiomerically enriched 1-(thieno[3,2-c]pyridin-2-yl)ethanol researchgate.net

Furthermore, the synthesis of diastereomerically pure analogues can be achieved by employing substrates from the chiral pool. For instance, a chiral building block could be incorporated during the construction of the thienopyridine skeleton, leading to a diastereomerically pure final product after subsequent modifications. While challenging, these stereocontrolled synthetic strategies are essential for the development of single-enantiomer drug candidates and for probing the stereochemical requirements of biological targets.

Reaction Chemistry and Mechanistic Investigations of 1 Thieno 3,2 C Pyridin 2 Yl Ethanone

Transformations Involving the Acetyl Carbonyl Group

The acetyl group, with its electrophilic carbonyl carbon and acidic α-protons, serves as a primary site for a variety of chemical modifications.

The carbonyl carbon of the ethanone (B97240) moiety is electrophilic and susceptible to attack by nucleophiles. This reactivity facilitates numerous condensation reactions to form larger, more complex molecules. While specific studies on 1-(Thieno[3,2-c]pyridin-2-yl)ethanone are not extensively detailed, its reactivity can be inferred from the standard behavior of aryl ketones.

Common condensation reactions applicable to this center include:

Aldol (B89426) Condensation: In the presence of a base, the acetyl group can be deprotonated to form an enolate, which can then react with aldehydes or ketones to form β-hydroxy ketones.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into an alkene, providing a route to vinyl-substituted thienopyridines.

Formation of Imines and Hydrazones: The carbonyl group readily reacts with primary amines to form imines (Schiff bases) and with hydrazine (B178648) derivatives to yield hydrazones. These reactions are often precursors to the synthesis of more complex heterocyclic systems.

These transformations highlight the utility of the acetyl group as a synthetic handle for elaborating the thienopyridine scaffold.

The ethanone side chain can undergo both reduction and oxidation, offering pathways to alcohols, esters, and other functionalized derivatives.

Reductive Pathways: The carbonyl group is readily reduced to a secondary alcohol, 1-(Thieno[3,2-c]pyridin-2-yl)ethanol. This transformation is typically achieved with high efficiency using hydride reducing agents. For instance, the reduction of 3-acetylpyridine (B27631) with sodium borohydride (B1222165) yields 1-(3-pyridyl)ethanol. rsc.org A similar outcome is expected for the title compound.

Common Reagents for Carbonyl Reduction
ReagentSelectivityTypical Conditions
Sodium borohydride (NaBH₄)Mild; reduces aldehydes and ketones. youtube.comProtic solvents (e.g., methanol, ethanol)
Lithium aluminum hydride (LiAlH₄)Strong; reduces ketones, esters, carboxylic acids, etc. youtube.comAprotic solvents (e.g., THF, diethyl ether), followed by aqueous workup
Catalytic Hydrogenation (e.g., H₂, Pd/C)Reduces C=O and other unsaturated bondsVaries (pressure, temperature, catalyst)

Oxidative Pathways: A key oxidative transformation for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester. wikipedia.orgorganic-chemistry.org This reaction proceeds by treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). chemistrysteps.com The reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. The migratory aptitude of the attached groups determines the regioselectivity of the oxidation. organic-chemistry.orgchemistrysteps.com For this compound, the thienopyridyl group has a higher migratory aptitude than the methyl group, leading to the formation of thieno[3,2-c]pyridin-2-yl acetate.

While kinetic studies specifically targeting the hydrolysis of acetyl thienopyridines are not widely reported, the mechanism can be understood from fundamental principles of carbonyl chemistry. The hydrolysis of the acetyl group, which would be a retro-Claisen type reaction to form a carboxylic acid, is generally not a facile process for ketones under neutral conditions. However, under forcing acidic or basic conditions, cleavage can occur.

The mechanism of related acyl transfer reactions, such as the hydrolysis of esters and amides, typically proceeds through a stepwise pathway involving the formation of a tetrahedral intermediate. nih.gov It is plausible that any forced hydrolytic cleavage of the C-C bond adjacent to the carbonyl would also involve the formation of such an intermediate, with the rate-determining step being either the formation of this intermediate or its subsequent breakdown.

Electrophilic and Nucleophilic Aromatic Substitution on the Thieno[3,2-c]pyridine (B143518) Ring System

The reactivity of the fused thieno[3,2-c]pyridine ring is a product of the distinct electronic properties of its constituent rings. The pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, while the thiophene (B33073) ring is an electron-rich π-excessive system.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is highly deactivated towards electrophilic attack. gcwgandhinagar.com Reactions like nitration or halogenation require harsh conditions, and substitution, if it occurs, is directed to the 3-position (meta to the nitrogen). quora.comquora.comquimicaorganica.org This is because attack at the 2- or 4-position would create an unstable cationic intermediate with a positive charge on the electronegative nitrogen atom. quora.comquora.com Conversely, the thiophene ring is highly activated towards electrophilic substitution. In the fused thieno[3,2-c]pyridine system, the electron-rich thiophene moiety is the preferred site of electrophilic attack. Kinetic studies on the isomeric thieno[2,3-b]pyridine (B153569) have confirmed the higher reactivity of the thiophene part of the molecule towards electrophiles. rsc.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (the 4- and 6-positions in the thieno[3,2-c]pyridine system). gcwgandhinagar.comstackexchange.com This preference is due to the ability of the electronegative nitrogen to stabilize the negative charge in the anionic intermediate (Meisenheimer complex) through resonance. stackexchange.comvaia.com Nucleophilic substitution at the 3- or 5-position does not allow for this stabilization and is therefore disfavored. stackexchange.com

The acetyl group at the 2-position of the thiophene ring is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. This substituent significantly modulates the reactivity and regioselectivity of the entire fused ring system.

Effect on Electrophilic Substitution: The 2-acetyl group strongly deactivates the entire aromatic system towards electrophilic attack. As the thiophene ring is the more reactive of the two fused rings, substitution is still expected to occur there, but at a much-reduced rate. The acetyl group is a meta-director in electrophilic substitution. Therefore, incoming electrophiles would be directed to the 3-position of the thiophene ring.

Effect on Nucleophilic Substitution: The electron-withdrawing nature of the 2-acetyl group further enhances the electron deficiency of the pyridine ring, making it even more susceptible to nucleophilic attack. This activating effect would be most pronounced at the 4- and 6-positions, which are ortho and para to the ring nitrogen.

Predicted Influence of the 2-Acetyl Group on Aromatic Substitution
Reaction TypeEffect of 2-Acetyl GroupPredicted Site of SubstitutionRationale
Electrophilic Aromatic Substitution (SEAr)Strong deactivationPosition 3 (Thiophene ring)The acetyl group is a strong deactivating, meta-directing group. Attack occurs on the more reactive thiophene ring.
Nucleophilic Aromatic Substitution (SNAr)ActivationPositions 4 and 6 (Pyridine ring)The acetyl group enhances the electron deficiency of the pyridine ring, facilitating attack at the ortho/para positions relative to the nitrogen. stackexchange.com

Heterocyclic Ring Transformations and Skeletal Rearrangements

The fused thiophene and pyridine rings of the thieno[3,2-c]pyridine system endow it with a unique electronic character that can be exploited in various chemical transformations. While research directly focused on this compound is limited, studies on related thienopyridine derivatives provide valuable insights into the potential for ring-opening reactions and skeletal rearrangements.

Chemically Induced Ring Opening Reactions and Their Consequences

Chemically induced ring-opening of the thienopyridine scaffold is a critical transformation, particularly in the metabolic activation of thienopyridine-based drugs. This process often involves initial oxidation of the thiophene ring, leading to an unstable intermediate that subsequently undergoes ring scission.

A notable example is the bioactivation of antiplatelet drugs like clopidogrel (B1663587), which share the tetrahydrothieno[3,2-c]pyridine core. In this process, cytochrome P450 enzymes catalyze the oxidation of the thiophene ring to form a thiolactone intermediate. This is followed by a hydrolytic ring opening to generate the active thiol metabolite that inhibits the platelet P2Y12 receptor. nih.gov This enzymatic process highlights the susceptibility of the thiophene ring within the thienopyridine scaffold to oxidative cleavage.

While not a direct chemical induction in a laboratory setting, this metabolic pathway suggests that strong oxidizing agents could potentially initiate a similar ring-opening cascade in this compound. The consequences of such a reaction would be the formation of highly functionalized piperidine (B6355638) derivatives, which could serve as versatile intermediates for further synthetic elaborations.

Reaction Type Reagents/Conditions Key Intermediates Products Reference
Metabolic OxidationCytochrome P450 enzymes, EsterasesThiolactoneActive thiol metabolite nih.gov

This table illustrates the metabolic ring-opening of related thienopyridine compounds, providing a model for potential chemically induced reactions of this compound.

Investigation of Rearrangement Processes within the Thienopyridine Scaffold

Skeletal rearrangements of heterocyclic compounds are powerful tools for accessing novel structural frameworks. In the context of thienopyridines, various rearrangement processes have been investigated, often triggered by acidic, thermal, or photochemical conditions.

Acid-Catalyzed Rearrangements: Acid-catalyzed rearrangements in thiophene-containing systems have been documented. For instance, the acid-catalyzed rearrangement of 4,5-bis(2-thienylhydroxymethyl)-1,3-dithiole-2-thione proceeds through an allylic carbocation intermediate, leading to fused ring systems. rsc.org This suggests that under strongly acidic conditions, the acetyl group of this compound could be protonated, potentially initiating a cascade of electronic shifts and skeletal rearrangements within the thienopyridine core. The specific outcome would likely depend on the nature of the acid and the reaction solvent. rsc.org

Domino Reactions and Ring Expansions: The synthesis of thieno[3,2-c]pyridinones from aminopropenoyl cyclopropanes, initiated by Lawesson's reagent, involves a domino reaction that includes a ring-expansion step. thieme-connect.com This transformation, while a synthetic route to the scaffold rather than a reaction of it, demonstrates the inherent flexibility of the system to undergo rearrangements to form the stable thienopyridine core.

Denitrogenative Transformations: The synthesis of thieno[2,3-c]pyridine (B153571) derivatives (an isomer of the [3,2-c] system) has been achieved through an acid-mediated denitrogenative transformation of fused 1,2,3-triazoles. nih.govkuleuven.be This process involves a ring-opening and subsequent recyclization, indicating that strategic placement of functional groups can facilitate profound skeletal rearrangements within the broader thienopyridine class.

Thermal Rearrangements: Thermal rearrangements have also been shown to be effective for related fused pyridine systems. For example, 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines undergo thermal rearrangement to afford hexahydrobenzo[b] nih.govresearchgate.netnaphthyridines. mdpi.com This suggests that thermal treatment of appropriately substituted this compound derivatives could potentially lead to novel rearranged heterocyclic structures.

Rearrangement Type Triggering Condition Proposed Mechanism/Key Feature Resulting Scaffold Reference
Acid-CatalyzedStrong Acid (e.g., HBr, HClO4)Formation of carbocation intermediatesFused heterocyclic systems rsc.org
Domino ReactionLawesson's ReagentThionation followed by ring expansionThieno[3,2-c]pyridinone thieme-connect.com
Denitrogenative TransformationAcid-mediation of fused triazolesRing-opening and recyclization cascadeThieno[2,3-c]pyridine nih.govkuleuven.be
Thermal RearrangementHeat (e.g., 150 °C in DMSO)ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanismHexahydrobenzo[b] nih.govresearchgate.netnaphthyridine mdpi.com

This table summarizes various rearrangement processes observed in thienopyridine and related heterocyclic systems, offering potential pathways for the skeletal transformation of this compound.

Advanced Spectroscopic and Structural Characterization of 1 Thieno 3,2 C Pyridin 2 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework, as well as spatial relationships between atoms, can be established.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis and Signal Assignment

The ¹H NMR spectrum of 1-(Thieno[3,2-c]pyridin-2-yl)ethanone is expected to exhibit distinct signals corresponding to the aromatic protons of the thienopyridine core and the methyl protons of the acetyl group. The pyridine (B92270) ring protons would likely appear as doublets or multiplets in the downfield region, typical for aromatic protons in a nitrogen-containing heterocycle. The thiophene (B33073) proton would also resonate in the aromatic region. The methyl protons of the ethanone (B97240) group would be expected to appear as a sharp singlet in the upfield region, typically around 2.0-3.0 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, generally in the range of 190-205 ppm. The sp²-hybridized carbons of the aromatic thieno[3,2-c]pyridine (B143518) ring system would appear in the 110-160 ppm range. The methyl carbon of the acetyl group would be found in the more shielded, upfield region of the spectrum. Based on data from related 2-acetyl pyridine derivatives, the carbonyl carbon signal can be anticipated around 201-203 ppm. scielo.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ (acetyl)2.0 - 3.0 (s)25 - 35
C=O (acetyl)-190 - 205
Aromatic CHs7.0 - 9.0 (m)110 - 150
Quaternary Cs-120 - 160

Note: These are predicted chemical shift ranges. Actual values may vary depending on the solvent and other experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) in Thienopyridine Systems

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings within the pyridine and thiophene rings. Cross-peaks in the COSY spectrum would identify adjacent protons, aiding in the assignment of the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish one-bond correlations between protons and their directly attached carbon atoms. Each cross-peak in the HSQC/HMQC spectrum would link a specific proton signal to its corresponding carbon signal, allowing for the unambiguous assignment of the carbon atoms bearing protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this molecule, NOESY could reveal through-space interactions between the acetyl methyl protons and nearby aromatic protons on the thienopyridine ring, which can help in determining the preferred conformation of the acetyl group relative to the heterocyclic system.

Variable Temperature NMR Studies on Conformational Dynamics and Restricted Rotation within Thienopyridine Derivatives

Variable temperature (VT) NMR studies are a powerful method to investigate dynamic processes such as conformational changes and restricted rotation. arkat-usa.org For this compound, VT-NMR could be employed to study the rotational barrier around the single bond connecting the acetyl group to the thienopyridine ring. At low temperatures, this rotation might become slow enough on the NMR timescale to observe distinct signals for different rotamers, if they exist. By analyzing the coalescence of these signals as the temperature is increased, the energy barrier for this rotation could be calculated, providing insight into the conformational flexibility of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically observed in the range of 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the thienopyridine ring system would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring usually appears as a weaker band in the fingerprint region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The aromatic ring vibrations and the C-S bond would be expected to show strong signals in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupExpected Frequency Range (cm⁻¹)Type of Vibration
Aromatic C-H3000 - 3100Stretch
Aliphatic C-H (methyl)2850 - 3000Stretch
Ketone C=O1650 - 1700Stretch
Aromatic C=C / C=N1400 - 1600Stretch
C-S600 - 800Stretch

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound (C₉H₇NOS), the expected molecular weight is approximately 177.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 177. A prominent fragmentation pathway would likely involve the loss of a methyl radical (•CH₃) from the acetyl group, leading to the formation of a stable acylium ion at m/z 162. Another characteristic fragmentation would be the cleavage of the bond between the carbonyl group and the thiophene ring, resulting in the loss of an acetyl radical (•COCH₃) to give a fragment corresponding to the thieno[3,2-c]pyridinyl cation at m/z 134. The mass spectrum of the parent thieno[3,2-c]pyridine shows a molecular ion at m/z 135, supporting the likelihood of this fragmentation pathway. nih.gov Further fragmentation of the thienopyridine ring system could also occur.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
177[M]⁺˙ (Molecular Ion)
162[M - CH₃]⁺
134[M - COCH₃]⁺

X-ray Diffraction Crystallography for Solid-State Molecular Conformation and Intermolecular Packing

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, data from related structures, such as 2-chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone, can provide some insights. nih.gov The crystal structure of this related compound shows that the thiophene ring is planar. nih.gov

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Computational Chemistry and Theoretical Modeling of 1 Thieno 3,2 C Pyridin 2 Yl Ethanone

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is particularly effective for optimizing molecular geometries and determining the relative energies of different conformations. For thienopyridine derivatives, DFT calculations can elucidate the most stable three-dimensional arrangement of the atoms, which is crucial for its interaction with biological receptors.

Studies on related heterocyclic systems demonstrate that DFT, often using functionals like B3LYP with basis sets such as 6-311G, can accurately predict structural parameters like bond lengths and angles. researchgate.netmdpi.com Conformational analysis helps identify the lowest energy conformers, which are the most likely to be biologically active. For instance, in related tetrahydrothieno[3,2-c]pyridine structures, the tetrahydropyridine (B1245486) ring has been shown to adopt a half-chair conformation. nih.gov The stability of a molecule, indicated by a large energy gap between its frontier orbitals, can also be assessed, providing insights into its kinetic stability. irjweb.com

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity of a molecule. irjweb.com A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a large HOMO-LUMO gap implies high stability. irjweb.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, which quantify different aspects of reactivity. researchgate.netmdpi.comajchem-a.com

Reactivity DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Chemical Hardness (η)η = (I - A) / 2Measures the resistance to change in electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S)S = 1 / ηThe reciprocal of hardness; a "soft" molecule has a small HOMO-LUMO gap. mdpi.com
Electronegativity (χ)χ = (I + A) / 2Measures the ability of the molecule to attract electrons.
Electrophilicity Index (ω)ω = μ2 / 2η (where μ is the chemical potential, μ ≈ -χ)Measures the propensity of a species to accept electrons.

These indices are instrumental in predicting the sites for electrophilic and nucleophilic attacks and understanding intermolecular charge transfer processes. irjweb.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of unsynthesized analogs, thus prioritizing synthetic efforts.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These techniques correlate the biological activity of molecules with their 3D properties, such as steric and electrostatic fields.

For series of thienopyridine and thienopyrimidine derivatives, robust 3D-QSAR models have been successfully developed. nih.govnih.gov The predictive power of these models is assessed using statistical metrics like the leave-one-out cross-validation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. For example, a 3D-QSAR study on thienopyridine derivatives as IKKβ inhibitors yielded CoMFA and CoMSIA models with q² values of 0.671 and 0.647, respectively, demonstrating high predictive capability. nih.gov Another study on thienopyridine derivatives targeting Aurora-B kinase reported models with a correlation coefficient (r²ncv) of 0.97 and q² values of 0.70 and 0.72. nih.gov

Study FocusModel Typeq² (Cross-validated r²)r² (Non-cross-validated)pred (External Validation)Reference
Thienopyridine derivatives as IKKβ inhibitorsCoMFA0.671-- nih.gov
Thienopyridine derivatives as IKKβ inhibitorsCoMSIA0.647-- nih.gov
Thienopyrimidine/thienopyridine derivatives as Aurora-B kinase inhibitorsCoMFA-RG0.700.97- nih.gov
Thienopyrimidine/thienopyridine derivatives as Aurora-B kinase inhibitorsCoMSIA0.720.97- nih.gov
Thienopyrimidine derivatives as Staphylococcus aureus inhibitorsCoMFA0.7580.960.783 scispace.comresearchgate.net
Thienopyrimidine derivatives as Staphylococcus aureus inhibitorsCoMSIA0.7440.970.625 scispace.comresearchgate.net

A key advantage of 3D-QSAR is the generation of contour maps. These maps visualize the regions in 3D space where modifications to the molecular structure are likely to enhance or diminish biological activity.

Steric Fields: Green contours typically indicate regions where bulky substituents are favored, while yellow contours show areas where steric bulk is detrimental to activity.

Electrostatic Fields: Blue contours often mark regions where positive charges (or electron-donating groups) are favorable, whereas red contours highlight areas where negative charges (or electron-withdrawing groups) are preferred.

In studies of thienopyridine derivatives, contour analysis has shown that the presence of both hydrophobic and electrostatic fields is highly desirable for biological activity. nih.gov For instance, one analysis indicated that substituting hydrophobic groups with an electron-withdrawing effect at specific positions could increase the biological activity of thienopyridine derivatives. nih.gov Another study on related inhibitors found that the steric field contributed more significantly to binding affinity than the electrostatic field. scispace.com

Molecular Docking Studies with Model Receptor Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for understanding the molecular basis of a drug's action and for structure-based drug design.

Docking studies involving thienopyridine scaffolds have been performed on various protein targets to elucidate their mechanism of action. For instance, derivatives have been docked into the active sites of kinases like PIM-1 kinase and Aurora-B kinase, as well as enzymes like IKKβ and heat shock protein 90 (Hsp90). nih.govnih.govnih.govmdpi.com These studies help to:

Identify the most likely binding pose of the ligand within the receptor's active site.

Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex.

Correlate the predicted binding affinity with experimentally observed biological activity, often showing good consistency. nih.gov

Provide a structural rationale for the results obtained from QSAR studies, guiding the design of new, more potent inhibitors. nih.govmdpi.com

For example, docking of thieno[2,3-b]pyridine (B153569) derivatives into the PIM-1 kinase active site was found to be consistent with their in vitro inhibitory activity. nih.gov Similarly, docking was used to assess the potency of thienopyridine compounds as inhibitors of IKKβ, complementing DFT and 3D-QSAR analyses. nih.gov

Elucidation of Molecular Recognition Principles and Ligand-Target Intermolecular Interactions

Molecular recognition is governed by the specific intermolecular forces between a ligand, such as a thienopyridine derivative, and its biological target. Computational studies on various thienopyridine analogs reveal that their binding is often dictated by a combination of hydrogen bonding and nonpolar (hydrophobic) interactions. nih.gov

For instance, in studies of thienopyridine derivatives targeting protein kinases like Janus kinase 2 (JAK2), molecular docking and free energy calculations have highlighted the critical role of the hydrogen bond network in the hinge region of the kinase. nih.gov Specific amino acid residues, such as Glu930, Leu932, and Gly935 in JAK2, have been identified as key points of interaction that contribute to the stability and selectivity of the ligand-target complex. nih.gov The thieno[3,2-b]pyridine (B153574) core, an isomer of the thieno[3,2-c] scaffold, often engages in weak interactions with the kinase hinge region, allowing substituents to anchor the inhibitor in the back pocket of the ATP-binding site, which can lead to high selectivity. nih.govresearchgate.net

These computational approaches elucidate how the arrangement of functional groups on the 1-(Thieno[3,2-c]pyridin-2-yl)ethanone core—specifically the ethanone (B97240) group and the nitrogen and sulfur atoms in the heterocyclic rings—can participate in forming these crucial bonds, thereby determining the molecule's affinity and specificity for a given target.

Table 1: Typical Intermolecular Interactions for Thienopyridine Scaffolds

Interaction Type Key Residues/Regions Role in Binding
Hydrogen Bonding Hinge Region Residues (e.g., Glu930) Anchors the ligand in the binding site; contributes to affinity and selectivity. nih.gov
Hydrophobic Interactions Nonpolar Pockets (e.g., with Leu932) Stabilizes the complex; enhances binding affinity. nih.gov
Van der Waals Forces General Active Site Surface Contributes to the overall shape complementarity and stability.

Prediction of Preferred Binding Conformations and Orientations

Molecular docking is a primary computational tool used to predict the most favorable binding pose (conformation and orientation) of a ligand within the active site of a target protein. nih.gov The goal is to identify the geometry that minimizes the binding energy of the complex. For thienopyridine-based compounds, docking studies have been successfully used to understand their binding modes against targets like the heat shock protein 90 (Hsp90) and various kinases. nih.govresearchgate.net

The process involves generating a multitude of possible conformations for the ligand and then "docking" them into the target's binding pocket. nih.gov Scoring functions are then used to rank these poses based on predicted binding affinity. For the thienopyridine scaffold, these studies often show the planar heterocyclic core orienting itself within a specific region, such as the ATP-binding pocket, while its substituents explore adjacent sub-pockets. researchgate.net This allows researchers to predict which orientations lead to the most stable and effective interactions, guiding the design of new derivatives with improved potency. nih.gov The accuracy of these predictions is crucial, as achieving optimal shape complementarity between the ligand and the target is a decisive factor for binding. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. mdpi.com MD simulations are employed to assess the stability of the binding poses predicted by docking and to understand how the complex behaves in a more realistic, solvated environment. nih.govmdpi.com

Chemoinformatic Predictions of Molecular Descriptors (e.g., TPSA, LogP)

Chemoinformatics involves the use of computational methods to predict key physicochemical properties of a molecule, known as molecular descriptors. These descriptors are vital for assessing a compound's potential as a drug candidate, often evaluated against criteria like Lipinski's rule of five. researchgate.net Two of the most important descriptors are the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP).

Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's ability to permeate cell membranes. It is calculated based on the surface area of polar atoms (typically oxygen and nitrogen) in the molecule.

LogP represents the lipophilicity of a compound, indicating its partitioning behavior between an oily (octanol) and an aqueous phase. This value is critical for absorption, distribution, metabolism, and excretion (ADME) properties.

For the parent scaffold, Thieno[3,2-c]pyridine (B143518), chemoinformatic tools predict a TPSA of 12.89 Ų and a LogP of approximately 2.30. chemscene.com The addition of the ethanone group to form this compound would increase the TPSA and modify the LogP, influencing its pharmacokinetic profile. These predicted values help researchers to forecast the molecule's behavior in biological systems before undertaking costly experimental studies.

Table 2: Predicted Molecular Descriptors for Thieno[3,2-c]pyridine

Descriptor Predicted Value Significance Source
Molecular Formula C₇H₅NS Basic chemical identity nih.gov
Molecular Weight 135.19 g/mol Influences diffusion and transport nih.gov
TPSA 12.89 Ų Predicts membrane permeability chemscene.com
LogP 2.2963 Measures lipophilicity and affects ADME chemscene.com
Hydrogen Bond Acceptors 2 Potential for forming hydrogen bonds chemscene.com
Hydrogen Bond Donors 0 Potential for forming hydrogen bonds chemscene.com

Advanced Materials Science Applications and Broader Chemical Utility of Thieno 3,2 C Pyridine Scaffolds

Electrochemical Properties and Potential in Materials Science

The thieno[3,2-c]pyridine (B143518) scaffold is a key component in the development of novel organic materials with significant potential in materials science, particularly in the realm of electronics. The fusion of the electron-rich thiophene (B33073) ring with the electron-deficient pyridine (B92270) ring creates a unique electronic structure that can be fine-tuned through chemical modification. This has led to the exploration of thieno[3,2-c]pyridine derivatives as active components in organic field-effect transistors (OFETs) and conducting polymers. ontosight.ai

One area of interest is the development of narrow bandgap-conjugated polymers for OFET applications. For instance, a building block derived from thieno[3,2-c]pyridine-4,6-dione, when copolymerized with bithiophene, has yielded polymers that exhibit p-type charge transport characteristics. acs.org These polymers form well-ordered thin film morphologies with continuous fiber networks, which are crucial for efficient charge transport. The regioregular version of such a polymer demonstrated a notable charge mobility of up to 0.32 cm²/V·s, highlighting the promise of this scaffold in organic semiconductor design. acs.org

The electrochemical behavior of these materials is central to their function. Thieno[3,2-c]pyridine derivatives have been investigated for their ability to participate in reversible redox reactions, a property essential for stable device performance. The planar nature of the fused ring system, which can be enhanced by noncovalent interactions such as S···O bonds in certain derivatives, facilitates intermolecular charge hopping, a key mechanism for charge transport in organic semiconductors. acs.org

PropertyValueApplication
Charge Transportp-typeOrganic Field-Effect Transistors (OFETs)
Thin Film MorphologyContinuous fiber networkEnhanced charge transport
Charge MobilityUp to 0.32 cm²/V·sHigh-performance organic semiconductors
Redox BehaviorReversibleStable electronic devices

Photophysical Properties and Considerations for Optoelectronic Applications

The inherent photophysical properties of the thieno[3,2-c]pyridine core make it an attractive candidate for optoelectronic applications. These compounds can exhibit strong fluorescence, and their absorption and emission characteristics can be systematically tuned by introducing different substituents onto the heterocyclic scaffold. nih.govnih.gov This tunability is a significant advantage in the design of materials for organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging. rsc.orgbeilstein-journals.org

Research has shown that the fluorescence properties of thieno[3,2-c]pyridine derivatives are highly dependent on the nature and position of the substituents. For example, the introduction of aryl groups via Suzuki coupling reactions can significantly alter the emission wavelengths. nih.gov The choice of functional groups can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn governs its fluorescence behavior. nih.gov Some derivatives have been shown to exhibit aggregation-induced emission (AIE), a phenomenon where the material becomes highly luminescent in the aggregated or solid state, which is particularly useful for solid-state lighting and display applications. researchgate.net

The table below summarizes some of the key photophysical properties of functionalized thieno[3,2-b]pyridine-5(4H)-ones, a closely related isomer, which illustrates the tunability of the broader thienopyridine class. nih.gov

PropertyObservationPotential Application
FluorescenceChemically tunableOrganic Light-Emitting Diodes (OLEDs)
Absorption/EmissionDependent on substituentsFluorescent probes and sensors
Aggregation-Induced Emission (AIE)Observed in some derivativesSolid-state lighting and displays
Stokes ShiftCan be large (>100 nm)Bio-imaging and diagnostics

Thienopyridines as Versatile Synthetic Building Blocks (Synthons) in Organic Chemistry

The thieno[3,2-c]pyridine framework serves as a versatile synthon in organic chemistry, providing a rigid and functionalizable core for the construction of more complex molecular architectures. ontosight.ailifechemicals.com Its chemical reactivity allows for a wide range of transformations, making it a valuable tool for synthetic chemists.

Construction of Complex Fused Heterocyclic Systems

The thieno[3,2-c]pyridine nucleus is an excellent starting point for the synthesis of a variety of fused heterocyclic systems. The inherent reactivity of both the thiophene and pyridine rings allows for annulation reactions, where additional rings are built onto the existing scaffold. For example, thieno[3,2-c]pyridines can be elaborated into more complex systems like pyridothienopyrimidines through reactions with reagents such as carbon disulfide. researchgate.net These multi-ring systems are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and electronic properties.

The development of novel synthetic strategies, such as metal-free, 1,2,3-triazole-mediated denitrogenative transformation reactions, has further expanded the utility of thienopyridine precursors in synthesizing complex fused systems. nih.gov This approach allows for the construction of thieno[2,3-c]pyridine (B153571) derivatives, which are isomeric to the [3,2-c] system, from readily available starting materials like 2-acetylthiophene. nih.gov Such methodologies provide access to a diverse range of substituted thienopyridines that can be further functionalized.

Development of Novel Synthetic Methodologies Utilizing Thienopyridine Reactivity

The unique reactivity of the thieno[3,2-c]pyridine scaffold has also spurred the development of new synthetic methodologies. For instance, the susceptibility of the pyridine ring to nucleophilic substitution and the thiophene ring to electrophilic substitution allows for regioselective functionalization. This has been exploited in various synthetic sequences to introduce a wide array of functional groups.

Future Directions and Emerging Research Avenues for 1 Thieno 3,2 C Pyridin 2 Yl Ethanone Research

Innovations in Synthetic Strategies for Highly Functionalized Analogues

The development of efficient and versatile synthetic routes is paramount for exploring the structure-activity relationships of 1-(Thieno[3,2-c]pyridin-2-yl)ethanone analogues. Future synthetic innovations will likely focus on:

Late-Stage Functionalization: Developing methods for the direct and selective introduction of various functional groups onto the thienopyridine core at a late stage of the synthesis. This approach would enable the rapid generation of a diverse library of analogues from a common intermediate, facilitating medicinal chemistry efforts.

Novel Cyclization Strategies: Exploring new catalytic systems and reaction conditions to construct the thienopyridine framework with greater efficiency and control over regioselectivity. This could involve novel transition-metal-catalyzed cross-coupling and annulation reactions.

Flow Chemistry and Automation: Implementing continuous flow technologies and automated synthesis platforms to accelerate the production of analogues, improve reaction control, and enhance safety and scalability.

Table 1: Potential Synthetic Strategies for Functionalized this compound Analogues

Synthetic ApproachPotential AdvantagesKey Research Focus
C-H ActivationAtom economy, step efficiencyDevelopment of selective catalysts for functionalizing specific C-H bonds on the thienopyridine ring.
Multi-component ReactionsIncreased molecular complexity in a single stepDesign of novel one-pot reactions to assemble the functionalized thienopyridine core.
Photoredox CatalysisMild reaction conditions, unique reactivityExploration of light-mediated transformations for functional group installation and ring formation.

Deeper Mechanistic Understanding of Complex Reaction Pathways and Selectivity

A thorough understanding of the mechanisms governing the synthesis and reactions of this compound is crucial for optimizing existing methods and designing new transformations. Future research in this area will likely involve:

In-depth Kinetic Studies: Performing detailed kinetic analyses of key synthetic steps to elucidate reaction orders, activation parameters, and the influence of catalysts and reaction conditions on reaction rates and selectivity.

Isotope Labeling Studies: Utilizing isotopically labeled starting materials to trace the pathways of atoms throughout a reaction, providing unambiguous evidence for proposed mechanisms.

Identification of Reaction Intermediates: Employing advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, to detect and characterize transient intermediates, offering a more complete picture of the reaction landscape.

Integration of Advanced Experimental and Computational Techniques for Multi-Scale Analysis

The synergy between experimental and computational methods will be instrumental in accelerating research on this compound. Future directions include:

Computational Prediction of Reactivity and Spectra: Utilizing density functional theory (DFT) and other computational methods to predict the reactivity of different positions on the thienopyridine ring, as well as to simulate spectroscopic data (NMR, IR, UV-Vis) to aid in the characterization of new compounds.

Structure-Based Drug Design: Employing molecular modeling and docking studies to predict the binding interactions of this compound analogues with biological targets, thereby guiding the design of more potent and selective therapeutic agents.

Advanced Spectroscopic Characterization: Using sophisticated 2D NMR techniques and X-ray crystallography to unambiguously determine the structure and stereochemistry of complex analogues and reaction products.

Table 2: Integrated Experimental and Computational Approaches

TechniqueApplication in this compound Research
Density Functional Theory (DFT)Prediction of reaction mechanisms, electronic properties, and spectroscopic data.
Molecular Dynamics (MD) SimulationsStudying the conformational dynamics and interactions with biological macromolecules.
2D NMR Spectroscopy (COSY, HSQC, HMBC)Unambiguous structural elucidation of novel analogues and reaction products.
X-ray CrystallographyDetermination of the precise three-dimensional structure of crystalline derivatives.

Exploration of Novel Chemical Reactivity and Diverse Transformations of the Acetyl and Thienopyridine Moieties

The acetyl group and the thienopyridine core of this compound offer multiple avenues for chemical modification, leading to a wide array of new derivatives with potentially unique properties. Future research will likely explore:

Transformations of the Acetyl Group: Investigating a broad range of reactions at the acetyl moiety, such as aldol (B89426) condensations, Mannich reactions, and conversion to other functional groups (e.g., amines, halides, heterocycles), to introduce structural diversity.

Functionalization of the Thienopyridine Ring: Exploring electrophilic and nucleophilic aromatic substitution reactions on both the thiophene (B33073) and pyridine (B92270) rings to install a variety of substituents. The inherent reactivity of the different positions on the heterocyclic core needs to be systematically investigated.

Ring-Opening and Ring-Transformation Reactions: Investigating conditions that could lead to the selective opening or rearrangement of the thienopyridine scaffold, providing access to novel heterocyclic systems.

Q & A

Q. What are the optimal synthetic routes for 1-(thieno[3,2-c]pyridin-2-yl)ethanone, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with Friedel-Crafts acylation or cross-coupling (e.g., Suzuki-Miyaura) to introduce the ethanone group. Key parameters include:

  • Temperature control : Low temperatures (0–5°C) prevent side reactions during acylation steps.
  • Solvent selection : Polar aprotic solvents (DMF) enhance coupling efficiency, while toluene facilitates cyclization.
  • Catalyst optimization : Pd(PPh₃)₄ improves cross-coupling yields for pyridine-thiophene fusion.

A comparative analysis of reaction conditions from analogous syntheses is provided below:

Reaction StepTemperature (°C)SolventCatalystYield Range (%)
Thiophene acylation0–5DCMAlCl₃60–75
Pyridine coupling80–100DMF/H₂OPd(PPh₃)₄45–65
CyclizationRefluxToluenePTSA70–85

For trifluoromethyl analogs, anhydrous conditions are critical to avoid hydrolysis .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of thieno-pyridine derivatives?

Methodological Answer: A multi-modal approach is recommended:

  • NMR : ¹H/¹³C NMR in DMSO-d₆ resolves aromatic proton splitting patterns. Carbonyl groups show characteristic peaks at ~200 ppm (¹³C).
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines challenging datasets, particularly for twinned crystals or low-resolution data. The TWIN/BASF commands in SHELXL address twinning in ~23% of thieno-pyridine structures .
  • HRMS : Confirms molecular formula (e.g., [M+H]+ at m/z 216.0422 for C₉H₇NOS).
  • IR : Carbonyl stretches appear at ~1700 cm⁻¹.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thieno-pyridine derivatives across studies?

Methodological Answer: Discrepancies often arise from assay variability or impurities. Strategies include:

  • Standardization : Use authenticated cell lines and consistent ATP concentrations in kinase assays.
  • Purity verification : Employ HPLC-DAD/ELSD to ensure ≥95% purity.
  • SAR studies : Compare isogenic compounds to isolate substituent effects. For example, trifluoromethyl positional isomers (3- vs. 5-substitution) show 10-fold differences in EGFR inhibition .

Q. What advanced computational methods predict reactivity patterns in thieno-pyridine derivatives during synthetic planning?

Methodological Answer:

  • DFT calculations : At B3LYP/6-311+G(d,p) level, HOMO localization on the thiophene ring predicts electrophilic attack at the 5-position .
  • Molecular dynamics : AMBER force field simulations model solvent effects (e.g., DCM vs. toluene).
  • Experimental validation : In-situ IR monitoring tracks reaction kinetics.

Q. What strategies mitigate crystallization challenges for X-ray analysis of thieno-pyridine derivatives?

Methodological Answer:

  • Crystal engineering : Use mixed solvents (CHCl₃/hexane) for slow vapor diffusion.
  • Co-crystallization : Introduce hydrogen-bond donors (e.g., oxalic acid).
  • SHELXD : For ab initio phasing without heavy atoms. Thermal gradient methods (0.1°C/min cooling) reduce polymorphism .

Q. How do substituents on the thieno-pyridine core influence electronic properties and reactivity?

Methodological Answer: Substituent effects are quantified via:

  • Hammett constants : Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity at the 5-position.
  • Cyclic voltammetry : Measures redox potentials; trifluoromethyl groups lower LUMO energy by ~0.5 eV.
  • Comparative analysis :
SubstituentPositionLogPIC₅₀ (EGFR, nM)
-CF₃32.112
-CF₃52.4120
-OCH₃41.845

Data adapted from structural analogs in .

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